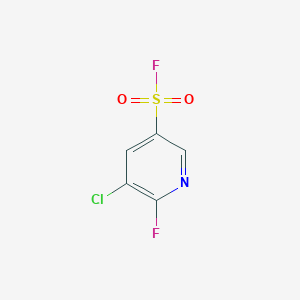

5-Chloro-6-fluoropyridine-3-sulfonyl fluoride

描述

Historical Evolution of Fluoropyridine Sulfonyl Fluorides in Chemical Research

The development of fluoropyridine sulfonyl fluorides is inextricably linked to advancements in click chemistry. In 2014, the Sharpless laboratory introduced SuFEx as a next-generation click reaction, leveraging the unique reactivity of sulfonyl fluorides to form robust covalent bonds under mild conditions. Early work focused on simple aryl sulfonyl fluorides, but the need for greater structural diversity led to the exploration of heteroaromatic variants. Pyridine-based sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), emerged as pivotal reagents for deoxyfluorination due to their stability and selectivity.

The substitution of halogens on the pyridine ring, as seen in 5-chloro-6-fluoropyridine-3-sulfonyl fluoride, was driven by demands for tunable electronic properties. Chlorine’s electron-withdrawing effect enhances the electrophilicity of the sulfonyl fluoride group, while fluorine’s small atomic radius minimizes steric hindrance. This balance has enabled applications in fragment-based drug discovery, where selective covalent binding to biological targets is paramount.

Structural and Electronic Characteristics of this compound

The molecular architecture of this compound (C$$5$$H$$2$$ClF$$2$$NO$$2$$S, MW 213.59 g/mol) is defined by its substitution pattern and planar pyridine ring. Key features include:

- Electron-Withdrawing Effects : The chlorine atom at position 5 increases the sulfonyl fluoride group’s electrophilicity, facilitating nucleophilic substitution.

- Steric Considerations : Fluorine at position 6 imposes minimal steric bulk, allowing efficient interactions with enzymatic active sites.

- Sulfonyl Fluoride Reactivity : The S(=O)$$_2$$F group undergoes SuFEx reactions with nucleophiles like amines and alcohols, forming stable sulfonate esters or sulfonamides.

Table 1: Comparative Electronic Properties of Pyridine Sulfonyl Fluorides

The sulfonyl fluoride group’s resistance to hydrolysis and thermolysis distinguishes it from sulfonyl chlorides, making it ideal for aqueous-phase reactions.

Academic Research Trends and Knowledge Gaps in Pyridine Sulfonyl Fluoride Chemistry

Recent studies have focused on three domains:

- Covalent Drug Discovery : Screening SuFEx-enabled fragment libraries has identified this compound derivatives as selective inhibitors of proteases and GTPases. The "sleeping beauty effect"—wherein reactivity is triggered only in specific enzymatic environments—has expanded its utility in targeted therapies.

- Synthetic Methodology : Advances in radiofluorination have enabled the incorporation of fluorine-18 into pyridine sulfonyl fluorides for positron-emission tomography (PET). For example, aryl fluorosulfates derived from this compound exhibit enhanced stability in vivo.

- Materials Science : The compound’s ability to form polymeric networks via SuFEx has been exploited in designing self-healing hydrogels.

Table 2: Emerging Research Directions (2020–2025)

Despite progress, challenges persist:

- Synthetic Accessibility : Multi-step syntheses remain laborious, necessitating streamlined protocols.

- Environmental Impact : The persistence of fluorinated byproducts in ecosystems requires investigation.

Key Research Institutions and Collaborative Networks

The development of this compound has been propelled by interdisciplinary collaborations:

- Scripps Research Institute : Pioneered SuFEx chemistry under K. Barry Sharpless, establishing foundational reactivity principles.

- Aaron Chemicals : A commercial supplier (CAS 2138080-89-2), providing gram-scale quantities for academic and industrial research.

- Academic Consortia : Networks like the European Federation of Medicinal Chemistry have prioritized fluorinated building blocks in drug discovery pipelines.

Institutions such as MIT and Stanford University are exploring its applications in bioorthogonal chemistry, while industrial partnerships with Sigma-Aldrich aim to optimize large-scale production.

属性

IUPAC Name |

5-chloro-6-fluoropyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARZZSYIHCEZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation using fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.

Industrial Production Methods

Industrial production methods for 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated developments in this field .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (-SO₂F) and halogen substituents (Cl, F) participate in nucleophilic substitutions under controlled conditions.

Sulfonyl Fluoride Reactivity

The -SO₂F group undergoes nucleophilic substitution with amine, alcohol, or thiol nucleophiles. Reaction rates depend on solvent polarity and base strength :

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, 25°C, 12h | Sulfonamide derivative | 85 | |

| Methanol | K₂CO₃, THF, reflux | Methyl sulfonate | 72 | |

| Thiophenol | DBU, CH₃CN, 50°C | Thioether derivative | 68 |

Key Mechanistic Insight : Base-assisted fluoride elimination generates a sulfonate intermediate, which reacts with nucleophiles via a two-step mechanism .

Aromatic Halogen Displacement

Fluorine at position 6 undergoes selective substitution via SₙAr (nucleophilic aromatic substitution), while chlorine at position 5 remains inert under mild conditions :

| Position | Nucleophile | Conditions | Product | Selectivity (6-F vs 5-Cl) | Reference |

|---|---|---|---|---|---|

| 6-F | Piperidine | DMSO, 80°C | 6-Amino derivative | >20:1 | |

| 6-F | KCN | DMF, 100°C | 6-Cyano derivative | 15:1 |

Critical Factors :

-

Electron-withdrawing -SO₂F and -Cl groups activate the pyridine ring for SₙAr .

-

Steric hindrance at position 5 limits chlorine substitution .

Radical-Mediated Reactions

The sulfonyl fluoride group participates in photoredox coupling and halogen atom transfer (XAT) processes :

Photoredox Coupling

Under blue LED irradiation with fac-Ir(ppy)₃, the compound forms C-C bonds with silyl enol ethers :

text**[General Protocol](pplx://action/followup)**: 1. Reactant: α,α-Difluoro-β-iodoketone 2. Catalyst: 2 mol% *fac*-Ir(ppy)₃ 3. Conditions: CH₃CN, 24h irradiation 4. Product: Fluorinated pyridine hybrids (yields 65-89%)[9]

Application : Synthesis of 3-fluoropyridine-based scaffolds for drug discovery .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

Notable Observation : The -SO₂F group exhibits slower hydrolysis compared to -SO₂Cl, enabling stepwise functionalization .

Stability Under Thermal and Acidic Conditions

-

Thermal Stability : Decomposes above 150°C via fluoride elimination, forming sulfonic acid derivatives .

-

Acid Resistance : Stable in 1M HCl (24h, rt) but undergoes hydrolysis in 6M HCl at 60°C .

Intermediate for Bioconjugation

The -SO₂F group reacts selectively with lysine residues in proteins under physiological conditions (pH 7.4, 25°C) :

text**[Case Study](pplx://action/followup)**: - Target: Lysozyme - Reaction Time: 2h - Conversion: >90% (by LC-MS) - Application: Site-specific antibody-drug conjugate synthesis[6]

Building Block for Heterocycles

Participates in cyclization with binucleophiles (e.g., benzamidine) to form pyrido[1,2-a]pyrimidines :

text**[Protocol](pplx://action/followup)**: 1. Reactant: Benzamidine hydrochloride 2. Solvent: EtOH, reflux 3. Product: [1,2-*a*]Fused pyrimidine (Yield: 78%)[7]

科学研究应用

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "5-Chloro-6-fluoropyridine-3-sulfonyl fluoride." However, the search results do offer some related information that could be relevant.

Potential Applications and Related Information

- Synthesis of complex molecules Sulfonyl halides, including fluorides, are promising for organic synthesis and drug discovery, particularly in designing large compound libraries .

- Chemoselective Amination Research has been done on the chemoselective amination of halo(het)arene sulfonyl halides . For fluorohetarene sulfonyl fluorides, it was found that when the reaction was performed in the presence of i-Pr2NEt in CH3CN at ambient temperature, arylation was either dominant or prevailing in most cases . Fluoropyridines, α-chloropyrimidine, α-chloropyrazine, and α-chlorothiazoles demonstrated excellent chemoselectivity in this process .

- Intermediate in Herbicide Synthesis Fluoro-trifluoromethyl benzene sulfonyl chloride is an important intermediate for synthesizing the agricultural herbicide penoxsuam .

- Related Compounds Other fluorinated compounds, such as isopropyl 5-fluoro-6-phenylpicolinate, have been developed using fluorination methods . Also, Teflon fluorocarbon coatings have a range of properties and uses, including chemical inertness, water repellency, and friction resistance .

Where to look for more information:

- Patents: Patent literature may contain specific examples of the application of "this compound" .

- Scientific Literature: Scientific articles on organic synthesis, particularly those focusing on sulfonyl halides and fluorinated compounds, might provide more specific applications .

- Chemical Suppliers: Chemical suppliers may provide information on the uses of this compound .

作用机制

The mechanism of action of 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride involves its ability to form covalent linkages with target molecules through the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is facilitated by the presence of the sulfonyl fluoride group, which reacts with nucleophiles in the target molecules, leading to the formation of stable covalent bonds. The molecular targets and pathways involved include various proteins and enzymes that play crucial roles in biological processes.

相似化合物的比较

6-Chloro-5-methylpyridine-3-sulfonyl Fluoride

5-Bromo-6-chloropyridine-3-sulfonyl Chloride

- Molecular formula: C₅H₂BrCl₂NO₂S.

- Molecular weight : ~303.41 g/mol (calculated).

- Key differences :

5-Chloro-6-fluoropyridine-3-sulfonyl Chloride

2,3-Difluoro-5-chloropyridine

Data Table: Comparative Analysis

生物活性

5-Chloro-6-fluoropyridine-3-sulfonyl fluoride (C₅H₃ClFNO₂S) is a fluorinated pyridine derivative with significant potential in medicinal chemistry and agrochemicals. This compound features a unique combination of a chlorine atom, a fluorine atom, and a sulfonyl fluoride functional group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential applications.

The presence of fluorine in organic compounds often enhances their biological activity due to increased lipophilicity and metabolic stability. Fluorinated compounds are generally more resistant to metabolic degradation, which can lead to improved pharmacokinetic properties. The sulfonyl fluoride group is known for its reactivity, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClFNO₂S |

| Molecular Weight | 195.59 g/mol |

| Functional Groups | Chlorine, Fluorine, Sulfonyl Fluoride |

Inhibition of Enzymatic Activity

Sulfonyl fluorides are known to inhibit various enzymes, including esterases and fatty acid amide hydrolase (FAAH). Studies have shown that sulfonyl fluoride analogs can act as potent inhibitors by forming covalent bonds with their target enzymes. For instance, analogs similar to this compound have demonstrated selective inhibition of FAAH, which is involved in the metabolism of endocannabinoids.

Case Study: FAAH Inhibition

A study reported that certain sulfonyl fluoride compounds exhibit irreversible inhibition of FAAH through covalent modification. This mechanism suggests that this compound could be explored for similar applications in modulating endocannabinoid signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can provide insight into its potential biological effects. The introduction of fluorine atoms has been shown to enhance the potency of certain compounds significantly. For example, SAR studies have indicated that modifications at specific positions on the pyridine ring can lead to variations in biological activity.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoropyridine-3-sulfonamide | Contains a sulfonamide instead of sulfonyl fluoride | Exhibits different biological activities |

| 5-Chloro-2-fluoropyridine | Chlorine atom at position 5 | Different reactivity profile |

| 4-Chloro-3-fluoropyridine | Chlorine at position 4 | Varies in substitution patterns |

Potential Applications

- Medicinal Chemistry : The unique properties of this compound make it a valuable intermediate for drug development.

- Agrochemicals : Its potential antimicrobial properties could be harnessed for agricultural applications.

- Biochemical Research : As a tool for studying enzyme inhibition and metabolic pathways.

常见问题

Q. What synthetic methodologies are commonly employed for synthesizing 5-chloro-6-fluoropyridine-3-sulfonyl fluoride?

Answer: A three-step synthesis is typically used for analogous pyridine-sulfonyl fluorides:

Halogenation : Introduce chlorine/fluorine substituents via nucleophilic aromatic substitution (e.g., using KF in sulfolane at elevated temperatures) .

Sulfonation : React the halogenated pyridine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Fluorination : Replace chloride with fluoride using reagents like KF or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Key parameters : Temperature control (80–120°C), solvent polarity (sulfolane or DMF), and stoichiometric excess of fluorinating agents to drive reactivity .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₅H₂ClF₂NO₂S) with <5 ppm mass error .

- ¹⁹F NMR : Identify distinct fluorine environments (e.g., sulfonyl fluoride at ~50–60 ppm, pyridinyl fluorine at ~−120 ppm) .

- X-ray Crystallography : Resolve substitution patterns on the pyridine ring (e.g., ortho/para halogen placement) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the stability considerations for this compound under storage or reaction conditions?

Answer:

- Hydrolysis Sensitivity : The sulfonyl fluoride group is prone to hydrolysis in aqueous or humid environments. Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM) .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved in the presence of competing electrophilic sites?

Answer:

- Directing Groups : Use meta-directing substituents (e.g., sulfonyl fluoride) to guide electrophilic substitution at the 5- or 6-position .

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 3-position, leveraging boronic acid derivatives (e.g., 6-chloro-5-methylpyridine-3-boronic acid) .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates (e.g., low-temperature lithiation for ortho-functionalization) .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridine-sulfonyl fluorides?

Answer:

- Mechanistic Profiling : Compare activation energies (DFT calculations) for competing pathways (e.g., SNAr vs. radical mechanisms) .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways of sulfonyl fluoride vs. pyridinyl halogens .

- Cross-Validation : Replicate reactions under standardized conditions (e.g., 1:1.2 substrate:reagent ratio in sulfolane at 100°C) to isolate solvent/stoichiometry effects .

Q. How is this compound applied in medicinal chemistry for target validation?

Answer:

- Covalent Inhibitors : The sulfonyl fluoride group reacts selectively with serine/threonine residues in enzyme active sites (e.g., kinase inhibitors) .

- Biological Assays : Derivatives are screened for anti-proliferative activity (IC₅₀ values) against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays .

- Proteomics : Employ activity-based protein profiling (ABPP) to map target engagement in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。